N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide is a useful research compound. Its molecular formula is C20H13FN2OS and its molecular weight is 348.4. The purity is usually 95%.
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Scientific Research Applications
Antitumor Properties and Mechanisms
Selective Antitumor Activity : Fluorinated 2-(4-aminophenyl)benzothiazoles, related to N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide, have shown potent and selective cytotoxic properties in vitro. They are particularly effective against specific human breast cancer cell lines but show less activity against nonmalignant cells and other cancer cell lines (Hutchinson et al., 2001).
Mechanism of Action : The antitumor activity of benzothiazoles, including those similar to this compound, involves the induction of cytochrome P450 CYP1A1. This induction is crucial for determining the specificity of these compounds in targeting cancer cells (Bradshaw et al., 2002).
Prodrug Development : Amino acid conjugation has been used to create water-soluble prodrugs of 2-(4-aminophenyl)benzothiazoles, aiming to overcome limitations posed by the lipophilicity of the original compounds. These prodrugs demonstrate promising antitumor activity in both in vitro and in vivo models (Hutchinson et al., 2002).
Molecular Interactions and DNA Damage
DNA Adduct Formation : In sensitive tumor cells, 2-(4-aminophenyl)benzothiazoles, related to the compound , generate DNA adducts, which suggests a mechanism of action involving direct interaction with DNA. This interaction contributes to their antitumor efficacy (Leong et al., 2003).
Antimicrobial Properties : Some fluorinated benzothiazoles, which are structurally similar to this compound, have shown antimicrobial properties against various bacterial and fungal strains. This demonstrates the potential for these compounds to be used beyond antitumor applications (Desai et al., 2013).
Mechanism of Action
Target of Action
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent activity against various bacterial strains, including Staphylococcus aureus . Therefore, the primary targets of this compound could be bacterial proteins or enzymes essential for bacterial growth and survival.
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of essential biological processes in bacteria . This interaction could result in the disruption of bacterial cell functions, leading to cell death .
Biochemical Pathways
Considering the antibacterial activity of benzothiazole derivatives, it can be inferred that the compound may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or dna replication .
Pharmacokinetics
A study on similar benzothiazole derivatives indicated a favorable pharmacokinetic profile . The compound’s bioavailability would be influenced by these ADME properties.
Result of Action
The result of the action of this compound is the inhibition of bacterial growth, as evidenced by its antibacterial activity . The compound’s interaction with its bacterial targets leads to disruption of essential cellular functions, resulting in bacterial cell death .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2OS/c21-16-6-2-1-5-15(16)19(24)22-14-11-9-13(10-12-14)20-23-17-7-3-4-8-18(17)25-20/h1-12H,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUMOVMAGPOCTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.